molecular formula C8H8O B1332364 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol CAS No. 35447-99-5

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol

Cat. No.: B1332364
CAS No.: 35447-99-5
M. Wt: 120.15 g/mol
InChI Key: SKLKSDFOCXHYOO-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol (CAS: 35447-99-5), also known as benzocyclobutenol, is a bicyclic aromatic alcohol with the molecular formula C₈H₆O and a molecular weight of 118.13 g/mol . It is characterized by a strained bicyclo[4.2.0]octatriene skeleton, which confers unique reactivity and stability. This compound has been identified in marine sponges (Psammaplysilla sp.), where it contributes to seasonal antimicrobial activity against pathogens like Clostridioides difficile and Candida albicans . Its structural features, such as a hydroxyl group at the 7-position and conjugated double bonds, make it a versatile intermediate in organic synthesis and materials science .

Properties

IUPAC Name

bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLKSDFOCXHYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340199
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35447-99-5
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bicyclo[4.2.0]octa-1,3,5-trien-7-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol can be synthesized through several methods. One common approach involves the cyclization of benzocyclobutene derivatives. For example, starting from benzocyclobutene, the compound can be synthesized via a series of reactions including Grignard reactions and hydroxylation . Another method involves the use of rhodium(I) complexes to catalyze the formation of the bicyclic structure from terminal aryl alkynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield bicyclo[4.2.0]octa-1,3,5-trien-7-one .

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-7-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the bicyclic structure can interact with enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[4.2.0]octatriene scaffold allows diverse functionalization, leading to derivatives with distinct chemical, biological, and material properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Bicyclo[4.2.0]octatriene Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol 35447-99-5 C₈H₆O 118.13 Hydroxyl (-OH) Antimicrobial activity; Polymer precursor
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine 61599-85-7 C₈H₉N 119.16 Amine (-NH₂) Norepinephrine methyltransferase inhibition
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-one 1075-30-5 C₁₀H₁₀O 146.19 Ketone (-CO-) Organic synthesis; Ketone intermediates
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride 1473-47-8 C₉H₇ClO 166.60 Carbonyl chloride (-COCl) Reactive acylating agent
4,5-Dimethoxy derivative (144493-71-0) 144493-71-0 C₁₀H₁₂O₃ 180.20 Methoxy (-OCH₃), hydroxyl (-OH) Potential dielectric materials

Key Findings:

Antimicrobial Activity : The parent compound exhibits seasonal bioactivity (22–24 mm inhibition zones against C. difficile), attributed to natural extraction from sponges . Synthetic derivatives lack this seasonal dependency but show tailored biological effects, such as enzyme inhibition in the case of the amine derivative .

Material Science Applications: The cross-linking monomer 1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane forms polymers with high thermal stability (>400°C) and low dielectric constants (<2.5), ideal for microelectronics .

Synthetic Flexibility :

  • Boronic acid (C₈H₉BO₂) and carboxylic acid (C₉H₈O₂) derivatives enable Suzuki-Miyaura couplings and condensation reactions, respectively, highlighting utility in pharmaceutical intermediates .
  • The carbonyl chloride derivative (C₉H₇ClO) serves as a reactive intermediate for acylations, critical in peptide and polymer chemistry .

Physicochemical Properties: The parent compound has a topological polar surface area (TPSA) of 20.2 Ų and a hydrogen bond donor/acceptor count of 1/1, influencing solubility and bioavailability . Methoxy-substituted derivatives (e.g., 144493-71-0) show increased hydrophobicity (logP ~1.8), enhancing compatibility with non-polar matrices in materials science .

Critical Analysis of Divergent Evidence

  • Natural vs. Synthetic Sources: While the parent compound is naturally sourced with variable bioactivity , synthetic derivatives (e.g., Org 5695/5697 in Table 7 of ) are designed for consistent performance in genotoxicity assays or materials .
  • Safety Data: Limited safety information exists for many derivatives (e.g., methoxy-ketone in ), underscoring the need for rigorous toxicological profiling .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is a bicyclic organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, focusing on antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8OC_8H_8O and features a bicyclic framework that contributes to its reactivity and interaction with biological targets. The compound's unique structure allows for diverse chemical modifications, leading to derivatives that exhibit varying biological activities.

Antibacterial Activity

Several studies have indicated that derivatives of this compound possess notable antibacterial properties. For instance:

  • Derivatives : A study highlighted the effectiveness of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives as promising antibacterial agents against various bacterial strains .
Compound NameActivityTarget Bacteria
7-Isobutyl Imidazo DerivativeAntibacterialE. coli, S. aureus
7-Azabicyclo DerivativeAntibacterialP. aeruginosa

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated:

  • Mechanism : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
Compound NameActivityCancer Type
7-Azabicyclo DerivativeAnticancerBreast cancer
7-Isobutyl Imidazo DerivativeAnticancerLung cancer

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Rhodium-Catalyzed Reactions : Utilizing rhodium (I) complexes for the preparation of tetraaryl-substituted derivatives.
  • Lithiation and Electrophilic Addition : Highly regioselective lithiation followed by reactions with electrophiles to yield functionalized derivatives .
  • Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of 7-isobutyl derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism involved disruption of bacterial cell membranes.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound derivatives on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol

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